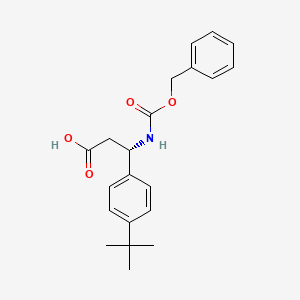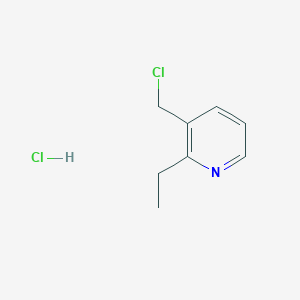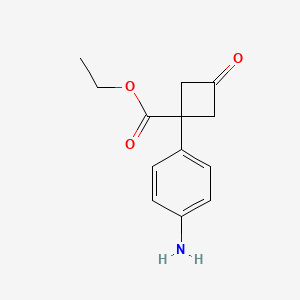
Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that combines a cyclobutane ring with an ethyl ester and an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Aminophenyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 4-nitrophenyl, followed by reduction to introduce the amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.
Substitution: The amino group can undergo various substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its structure allows for the exploration of interactions with proteins and other biomolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may offer advantages in terms of bioavailability and specificity.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the cyclobutane ring provides structural rigidity. This combination can lead to specific and potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a nitro group instead of an amino group.
Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 1-(4-aminophenyl)-2-oxocyclobutane-1-carboxylate: Similar structure but with a different position of the carbonyl group.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can lead to distinct chemical and biological properties. The combination of the cyclobutane ring with the aminophenyl group and ethyl ester provides a versatile scaffold for further modifications and applications.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-12(16)13(7-11(15)8-13)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3 |
Clé InChI |
UUOSLJIODXZVAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


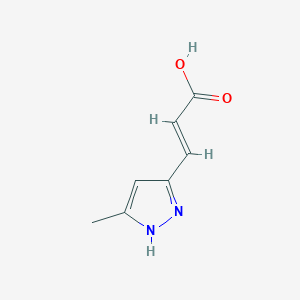
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
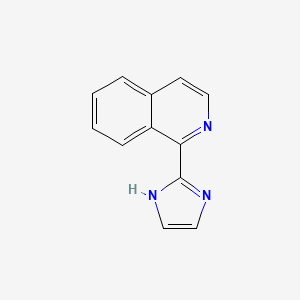
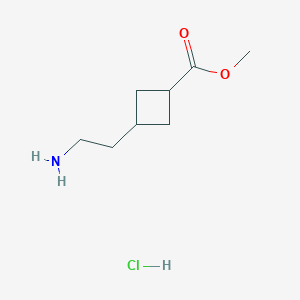
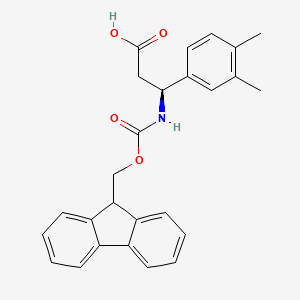
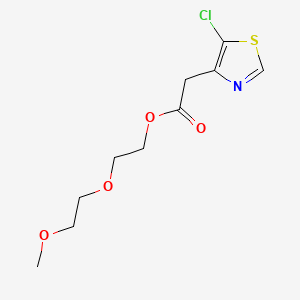
![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
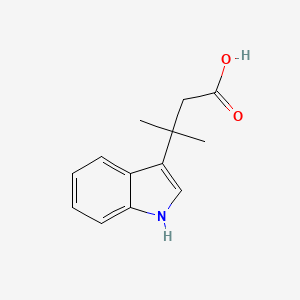
![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)
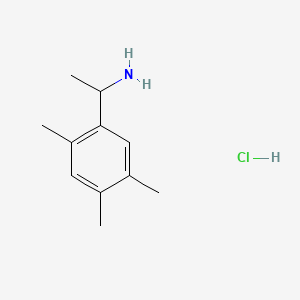
![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
